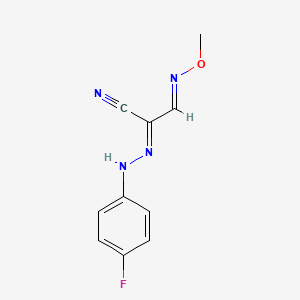

(E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C10H9FN4O and its molecular weight is 220.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chelation and Metal Recognition

A series of fluoroionophores, based on diamine-salicylaldehyde (DS) derivatives, have been developed to study their spectral diversity upon interaction with various metal cations. These compounds exhibit specific chelating behaviors towards Zn+2 and Cd+2, showing potential applications in cellular metal staining through fluorescence methods. The anionic-dependent metal binding behavior, facilitated by the pyridine moiety, suggests these fluoroionophores could be used for selective metal detection and analysis in complex mixtures (Hong et al., 2012).

Synthesis of Fluorinated Compounds

The research on versatile 2-fluoroacrylic building blocks for synthesizing fluorine-bearing heterocyclic compounds, such as pyrazolones and pyrimidines, highlights the chemical versatility and reactivity of fluorinated compounds. These studies provide insight into how specific fluorinated compounds can be used as precursors or intermediates in the synthesis of complex organic molecules, offering applications in pharmaceuticals, agrochemicals, and material science (Shi et al., 1996).

Cyanide Detection

Research on the highly selective detection of cyanide through latent fluorescence probes based on hydroxyphenylsalicylimine illustrates the compound's potential application in environmental monitoring and safety. The probe's sensitivity to cyanide, with a micromolar limit of detection, demonstrates its utility in detecting cyanide in aqueous solutions, which is crucial for water quality assessments and industrial process monitoring (Yoo et al., 2015).

Antimicrobial Activity

The synthesis of novel Schiff bases using derivatives of (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide showcases the antimicrobial potential of these compounds. The identification of derivatives with significant antimicrobial activity against various pathogens indicates the role such compounds can play in developing new antimicrobial agents, contributing to the fight against drug-resistant bacterial infections (Puthran et al., 2019).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide involves the reaction of 4-fluoroaniline with ethyl cyanoacetate to form ethyl 2-(4-fluorophenylamino)acrylate, which is then reacted with hydroxylamine hydrochloride to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide. This compound is then reacted with hydrazine hydrate and cyanogen bromide to form the final product, (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide.", "Starting Materials": [ "4-fluoroaniline", "ethyl cyanoacetate", "hydroxylamine hydrochloride", "hydrazine hydrate", "cyanogen bromide" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-fluorophenylamino)acrylate.", "Step 2: Ethyl 2-(4-fluorophenylamino)acrylate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide.", "Step 3: (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazide.", "Step 4: Cyanogen bromide is then added to (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazide in the presence of a base such as triethylamine to form the final product, (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide." ] } | |

CAS No. |

338959-78-7 |

Molecular Formula |

C10H9FN4O |

Molecular Weight |

220.20 g/mol |

IUPAC Name |

N-(4-fluoroanilino)-2-methoxyiminoethanimidoyl cyanide |

InChI |

InChI=1S/C10H9FN4O/c1-16-13-7-10(6-12)15-14-9-4-2-8(11)3-5-9/h2-5,7,14H,1H3 |

InChI Key |

CSFLGSOXYCWIQF-UHFFFAOYSA-N |

SMILES |

CON=CC(=NNC1=CC=C(C=C1)F)C#N |

Canonical SMILES |

CON=CC(=NNC1=CC=C(C=C1)F)C#N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2888776.png)

![3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2888777.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2888778.png)

![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888779.png)

![Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2888787.png)

![Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2888788.png)

![4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2888790.png)

![2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888791.png)

![9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2888793.png)

![1-Methyl-1-azaspiro[4.4]nonan-4-one](/img/structure/B2888796.png)